1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(23-16-6-3-7-17-19(16)25-28-24-17)13-8-10-26(11-9-13)12-18-21-14-4-1-2-5-15(14)22-18/h1-7,13H,8-12H2,(H,21,22)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMUXVGTHHQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes . The piperidine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for diverse chemical modifications, enabling researchers to explore various derivatives with potentially enhanced properties.
Biology
The compound has shown promise as a biochemical probe due to its ability to interact with multiple biological targets. It can be utilized in studies aimed at understanding cellular mechanisms and pathways.
Medicine
Research indicates that 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide may possess significant therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects against various pathogens.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(1H-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol) | Benzimidazole + Piperidine | Anticancer |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Benzimidazole + Quinoline | Antitumor |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Benzimidazole + Ester | Heterocyclization |
Case Studies
Recent research has highlighted various case studies illustrating the effectiveness of this compound in biological assays:
- Anticancer Assays: In vitro studies demonstrated that certain derivatives could induce cytotoxicity in cancer cell lines such as MCF7 and HeLa.
- Antimicrobial Testing: The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria in preliminary assays.
Mechanism of Action
The mechanism of action of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The thiadiazole group can participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also features a benzimidazole moiety and has shown antitumor activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in heterocyclization reactions to produce various derivatives.
Uniqueness
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is unique due to its combination of a benzimidazole, thiadiazole, and piperidine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
Biological Activity
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Structure and Composition
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₄N₄O
- IUPAC Name : this compound
- Molecular Weight : Approximately 286.32 g/mol
Physical Properties
The compound is typically available in powder form with a purity level of around 95% and can be stored at room temperature .
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The benzodiazole and benzothiadiazole moieties are known for their roles in enzyme inhibition and receptor modulation. The specific mechanism of action for this compound involves interaction with various biological targets, which can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives of benzodiazole have shown inhibitory effects on cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. In vitro assays demonstrated that certain derivatives could induce cytotoxicity in various cancer cell lines, suggesting a potential application in cancer therapy .
Neuroprotective Effects
Compounds related to piperidine have been investigated for neuroprotective properties. Research has shown that some piperidine derivatives can inhibit acetylcholinesterase (AChE) activity, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been documented. Studies indicate that benzodiazole derivatives possess significant antibacterial and antifungal activities. These effects are attributed to the ability of the compounds to disrupt microbial cell membranes or inhibit vital enzymes within pathogens .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, a series of benzodiazole-containing piperidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. One compound exhibited an IC50 value of 15 μM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cells exposed to oxidative stress. The results showed that certain compounds significantly reduced cell death and increased cell viability by modulating oxidative stress markers .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 μM in breast cancer cells | |
| Neuroprotective | Increased viability in neuronal cells | |
| Antimicrobial | Significant activity against pathogens |
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and substitutions on the benzodiazole moiety significantly influence biological activity. For instance, introducing electron-withdrawing groups enhances anticancer efficacy while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzimidazole-benzothiadiazole-piperidine scaffold?
- Methodological Answer : The core structure can be synthesized via multi-step reactions, including:
- Nucleophilic substitution : Reacting benzimidazole derivatives (e.g., 2-chlorobenzimidazole) with piperidine intermediates under reflux conditions in polar aprotic solvents like DMSO or DMF .
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine-4-carboxylic acid moiety to the benzothiadiazol-4-amine group .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) and recrystallization (ethanol/water) ensure high purity. Validate intermediates via -NMR and LC-MS .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- Spectroscopy :
- -NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 3.5–4.0 ppm), and amide NH (δ 8.3–8.5 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiadiazole S=O vibrations (~1350 cm⁻¹) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₂₁H₁₈N₆OS requires m/z 410.12) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays. IC₅₀ values <1 µM indicate strong inhibitory activity .
Advanced Research Questions
Q. How can discrepancies in -NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield NH protons .
- Dynamic effects : Use VT-NMR (variable temperature) to identify conformational exchange (e.g., piperidine ring puckering) .
- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to simulate chemical shifts. Deviations >0.3 ppm suggest structural anomalies .
Q. What crystallographic techniques elucidate the compound’s 3D conformation and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Resolve space groups (e.g., monoclinic P2₁/c) and analyze hydrogen bonds (e.g., N–H···O=S interactions) using SHELX .
- Thermal ellipsoid plots : Quantify bond angles (e.g., C7–N1–O1 = 106.56°) and torsion angles (e.g., C15–C16–C17–N3 = -178.2°) to assess steric strain .
Q. How does the trifluoromethyl group in related analogs influence metabolic stability?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat). Measure half-life (t₁/₂) via LC-MS. CF₃ groups reduce oxidative metabolism (t₁/₂ >60 min vs. <20 min for non-fluorinated analogs) .
- LogP analysis : Use shake-flask method; CF₃ increases lipophilicity (LogP ~2.8 vs. ~1.5 for CH₃), enhancing membrane permeability .
Q. What strategies mitigate low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Salt formation : React with HCl or sodium citrate to improve solubility (e.g., >5 mg/mL in PBS) .
- Nanoemulsions : Prepare using Tween-80 and PEG-400 (1:1 v/v). Dynamic light scattering (DLS) confirms particle size <200 nm .
Data Contradiction Analysis
Q. Conflicting antimicrobial results between disk diffusion and microdilution assays: How to interpret?
- Methodological Answer :
- Diffusion limitations : Hydrophobicity may impede compound diffusion in agar, yielding false negatives. Validate via broth microdilution .
- pH effects : Test at physiological pH (7.4) vs. acidic conditions (pH 5.5). Benzimidazole protonation enhances activity against C. albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
